molecular formula C13H24N2O2 B1526554 Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1308222-30-1

Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1526554
CAS No.: 1308222-30-1
M. Wt: 240.34 g/mol
InChI Key: WVRGSCNPWBJQCH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as 8-Boc-3,8-diaza-bicyclo[3.2.1]octane, is a chemical compound with the molecular formula C11H20N2O2 . It has a molecular weight of 212.29 . The compound is typically stored in a refrigerator .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 212.29 . It is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Molecular Structure of Chiral Compounds The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction. It was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its structure was determined through single-crystal X-ray diffraction analysis. The compound is characterized by a bicyclo[2.2.2]octane structure, comprising lactone and piperidine groups, with diastereomers present in a 1:1 ratio in the crystal (Moriguchi et al., 2014). A similar chiral version of the compound was synthesized from cis- and trans-5-hydroxypipecolic acid ethyl esters, characterized, and its structure was determined, confirming its complex bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).

Synthetic Pathways and Chemical Reactions An unusual by-product from a reaction involving ethyl 1,2,4-triazine-3-carboxylate and an enamine demonstrated a heretofore unknown reaction pathway, indicating complex chemical behavior and potential for novel synthetic applications (MacorJohn et al., 1998). In another study, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal revealed a complex reaction pathway, providing insights into the reactivity and potential applications of such compounds (Moskalenko & Boev, 2012).

Structural and Mechanistic Insights The gold(III) tetrachloride salt of a related compound, L-cocaine, revealed intriguing molecular interactions and structural features, showcasing the compound's potential for forming complex salts and its relevance in structural chemistry (Wood et al., 2007). Similarly, the synthesis and study of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, involving an iodolactamization step, provided detailed insights into the reaction mechanism and demonstrated the compound's potential as an intermediate for potent CCR2 antagonists (Campbell et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305, P338, and P351 . It’s important to handle this compound with care and use appropriate safety measures.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effects.

Properties

IUPAC Name

tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-6-11(15)8-9(7-10)14-4/h9-11,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRGSCNPWBJQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308222-30-1
Record name tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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